1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
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Overview
Description
1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound characterized by its unique structure, which includes a dibenzofuran core and a methoxyphenyl imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves a multi-step process:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of biphenyl derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the dibenzofuran core.
Formation of the Imino Group: The imino group is formed through a condensation reaction between the methoxyphenyl derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity. The use of automated systems can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The dibenzofuran core provides structural stability and facilitates interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-6-{[(4-methoxyphenyl)imino]methyl}dibenzo[B,D]furan-2,7-diol
- 4-{[(4-Methoxyphenyl)amino]methyl}-N,N-dimethylaniline
Uniqueness
1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to its specific combination of a dibenzofuran core and a methoxyphenyl imine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C20H19NO3/c1-23-14-8-6-13(7-9-14)21-12-16-17(22)10-11-19-20(16)15-4-2-3-5-18(15)24-19/h6-12,22H,2-5H2,1H3 |
InChI Key |
UYOZJBQBUZIITG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2C4=C(O3)CCCC4)O |
Origin of Product |
United States |
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